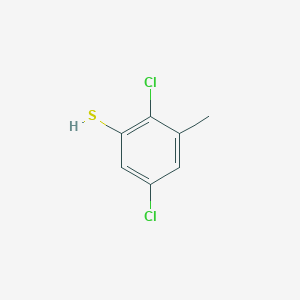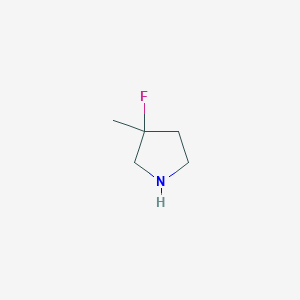
3-Fluoro-3-methylpyrrolidine
Overview
Description
“3-Fluoro-3-methylpyrrolidine” is a compound that belongs to the class of organic compounds known as pyrrolidines . It has a molecular formula of C5H10FN and a molecular weight of 139.6 .
Synthesis Analysis
The synthesis of “3-Fluoro-3-methylpyrrolidine” involves a bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization, yielding the 3-fluorinated azaheterocycles .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-3-methylpyrrolidine” consists of a five-membered nitrogen-containing ring . The compound has an average mass of 103.138 Da and a monoisotopic mass of 103.079727 Da .
Physical And Chemical Properties Analysis
Scientific Research Applications
Pharmaceutical Chemistry
3-Fluoro-3-methylpyrrolidine: serves as a valuable building block in the synthesis of pharmaceutical compounds. Its incorporation into drug molecules can significantly affect their pharmacokinetic and pharmacodynamic properties. For instance, the compound has been used in the synthesis of purine nucleoside phosphorylase (PNP) inhibitors , which have potential applications in treating disorders like gout, and kinesin spindle protein (KSP) inhibitors , which are explored for cancer therapy .
Agrochemistry
In agrochemical research, 3-Fluoro-3-methylpyrrolidine derivatives are explored for their potential use in developing new bioactive compounds. The introduction of fluorine atoms into agrochemicals can enhance their activity, selectivity, and environmental stability. This compound’s derivatives could lead to the development of novel pesticides or plant growth regulators .
Biochemistry
The compound’s derivatives are being studied for their biological importance, particularly in the context of pyrrolone and pyrrolidinone scaffolds. These structures are known for inducing a wide range of pharmaceutical effects, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the fluorine atom can modulate these activities and lead to new biochemical applications .
Material Science
Fluorinated organic compounds, such as 3-Fluoro-3-methylpyrrolidine , are of interest in material science due to their unique properties. They can be used to create advanced materials with specific characteristics like increased resistance to solvents and thermal stability .
Synthetic Organic Chemistry
The compound is used in synthetic organic chemistry as an intermediate for the preparation of more complex fluorinated structures. It is particularly valuable in the synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines , which are recognized as valuable building blocks in physiologically active compounds .
Analytical Chemistry
In analytical chemistry, 3-Fluoro-3-methylpyrrolidine can be used as a standard or reagent in various spectroscopic and chromatographic methods. Its unique structure allows it to be a marker or tracer in complex mixtures, aiding in the identification and quantification of substances .
Safety and Hazards
properties
IUPAC Name |
3-fluoro-3-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c1-5(6)2-3-7-4-5/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAPCSXSRDTDMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-methylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing 3-fluoro-3-methylpyrrolidine?
A1: The abstract states that 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine is an "interesting building block for pharmaceutical compounds." [] This suggests that incorporating this specific structure into larger molecules could be beneficial for drug development. Fluorine and methyl substitutions can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.
Q2: What are the key steps involved in the synthesis of 3-fluoro-3-methylpyrrolidine described in the abstract?
A2: The synthesis involves the following key steps: [] 1. Bromofluorination: An appropriate alkene containing an azide group undergoes bromofluorination. 2. Reduction: The resulting bromofluoro compound is then reduced to the corresponding amine. 3. Cyclization: The amine undergoes cyclization to form the final 3-fluorinated azaheterocycle, 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



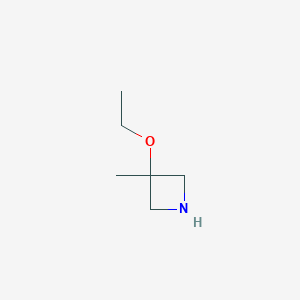
![7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1447859.png)
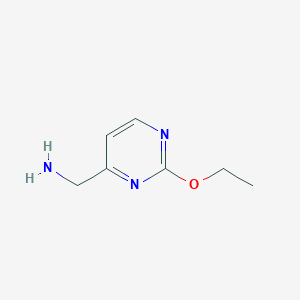
![6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1447863.png)
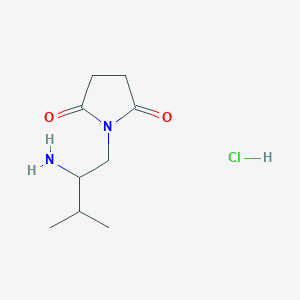

![6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1447867.png)
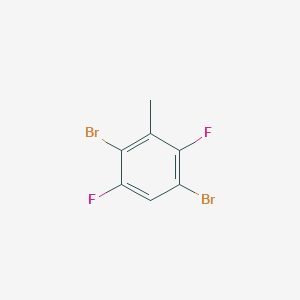

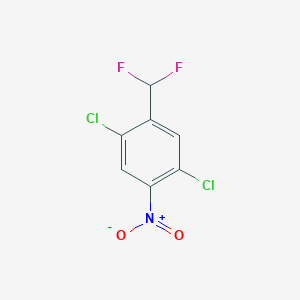
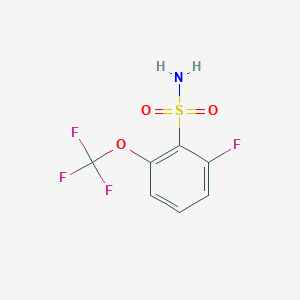
![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride](/img/structure/B1447876.png)
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1447877.png)
